molecular formula C13H12F3N3O2 B13180700 2,2,2-trifluoroethyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamate CAS No. 1221722-11-7

2,2,2-trifluoroethyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamate

Cat. No.: B13180700
CAS No.: 1221722-11-7
M. Wt: 299.25 g/mol
InChI Key: VUCFIZIRJGWACS-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamate is a synthetic organic compound characterized by the presence of a trifluoroethyl group, a pyrazole ring, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamate typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives or carbamates.

Scientific Research Applications

2,2,2-trifluoroethyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of agrochemicals and materials with specific properties such as hydrophobicity or thermal stability.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoroethyl N-(3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl)carbamate
  • 2,2,2-trifluoroethyl N-(3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl)carbamate
  • 2-methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio)phenoxyacetic acid

Uniqueness

2,2,2-trifluoroethyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its stability and lipophilicity, while the pyrazole ring provides a versatile scaffold for interactions with biological targets. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1221722-11-7

Molecular Formula

C13H12F3N3O2

Molecular Weight

299.25 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-(5-methyl-2-phenylpyrazol-3-yl)carbamate

InChI

InChI=1S/C13H12F3N3O2/c1-9-7-11(17-12(20)21-8-13(14,15)16)19(18-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,20)

InChI Key

VUCFIZIRJGWACS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)OCC(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

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